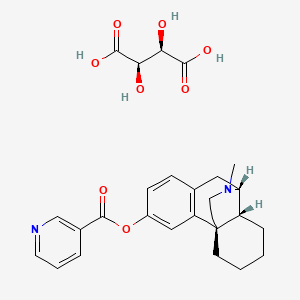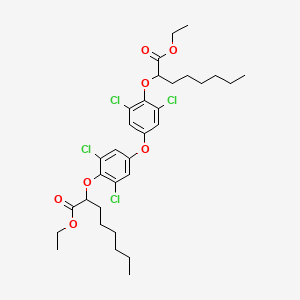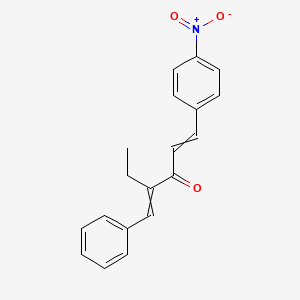![molecular formula C15H15BrO2 B14499572 Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]- CAS No. 64516-79-6](/img/structure/B14499572.png)
Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]- is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of a benzene ring substituted with a bromine atom and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]- typically involves the bromination of benzenemethanol derivatives followed by further functionalization. One common method is the electrophilic aromatic substitution reaction, where a bromine atom is introduced into the benzene ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The hydroxymethyl group can be introduced through a nucleophilic substitution reaction using formaldehyde (CH2O) and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and reactivity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The specific pathways and molecular targets involved depend on the context of its application and the biological system under study .
Comparación Con Compuestos Similares
Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]- can be compared with other similar compounds such as:
Benzenemethanol, 2-hydroxy-5-methyl-: Differing by the presence of a methyl group instead of a bromine atom.
Benzenemethanol, 4-bromo-2-hydroxy-: Differing by the position of the bromine atom and the presence of a hydroxyl group.
Benzenemethanol, 3-bromo-4-hydroxy-: Differing by the position of the bromine and hydroxyl groups.
The presence and position of substituents on the benzene ring significantly influence their chemical properties and biological activities .
Propiedades
Número CAS |
64516-79-6 |
|---|---|
Fórmula molecular |
C15H15BrO2 |
Peso molecular |
307.18 g/mol |
Nombre IUPAC |
[2-[[4-bromo-2-(hydroxymethyl)phenyl]methyl]phenyl]methanol |
InChI |
InChI=1S/C15H15BrO2/c16-15-6-5-12(14(8-15)10-18)7-11-3-1-2-4-13(11)9-17/h1-6,8,17-18H,7,9-10H2 |
Clave InChI |
GCEXXYJTQRAQEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC2=C(C=C(C=C2)Br)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


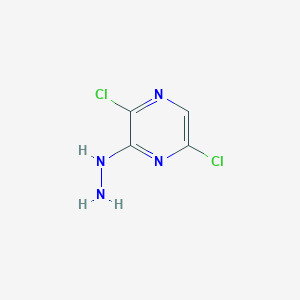
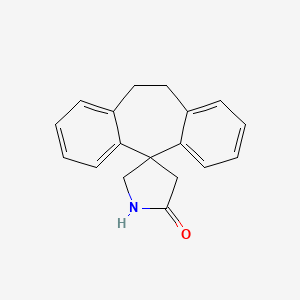
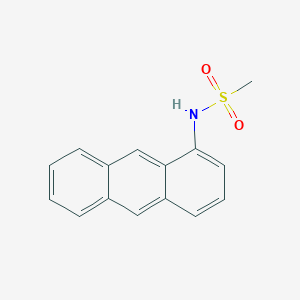

![15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane](/img/structure/B14499522.png)
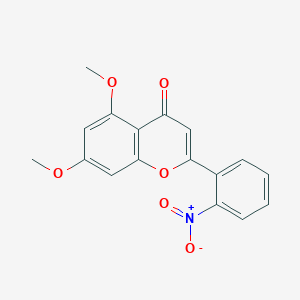
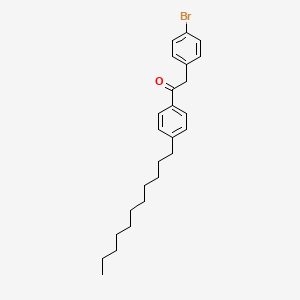


![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)
